molecular formula C13H14Cl2N2O3 B6639058 Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate

Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate

Cat. No. B6639058
M. Wt: 317.16 g/mol
InChI Key: BQFKJBTVKUGDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidinecarboxamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.

Mechanism of Action

The exact mechanism of action of Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting specific enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of the proteasome, leading to the accumulation of misfolded and damaged proteins, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells by inhibiting the proteasome, which plays a crucial role in the degradation of intracellular proteins. It has also been shown to exhibit antifungal and antibacterial activities by inhibiting the growth of specific microorganisms.

Advantages and Limitations for Lab Experiments

Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a starting material for the synthesis of various pyrrolidinecarboxamide derivatives. It has also shown promising results in various scientific research applications, including medicinal chemistry and drug discovery. However, one of the limitations of using Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate is its potential toxicity, which may limit its use in some experiments.

Future Directions

There are several future directions for the research on Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate. One of the potential directions is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, fungal infections, and bacterial infections. Another direction is to explore its potential as a starting material for the synthesis of novel pyrrolidinecarboxamide derivatives with improved biological activities. Additionally, further studies are needed to elucidate the exact mechanism of action of Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate and its potential toxicity in different experimental settings.

Synthesis Methods

Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate can be synthesized by reacting 3,5-dichloroaniline with methyl pyrrolidine-1-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then stirred at room temperature for several hours, followed by purification using column chromatography.

Scientific Research Applications

Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate has shown promising results in various scientific research applications. It has been used as a starting material for the synthesis of novel pyrrolidinecarboxamide derivatives with potential anticancer, antifungal, and antibacterial activities. It has also been used in the development of selective inhibitors of specific enzymes, such as the proteasome, which is involved in the degradation of intracellular proteins.

properties

IUPAC Name

methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O3/c1-20-13(19)17-4-2-3-11(17)12(18)16-10-6-8(14)5-9(15)7-10/h5-7,11H,2-4H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFKJBTVKUGDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCC1C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate

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